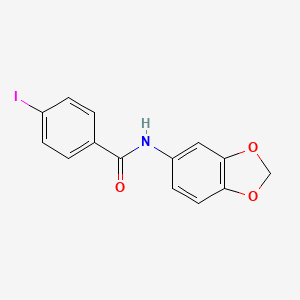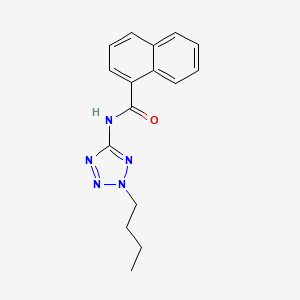![molecular formula C24H19N3O5S B6007095 (5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one](/img/structure/B6007095.png)
(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxy group, a nitrobenzyl group, and a phenylamino group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is attached through a nucleophilic substitution reaction, where the nitrobenzyl chloride reacts with the thiazole derivative.
Formation of the Benzylidene Moiety: The benzylidene moiety is formed through a condensation reaction between the thiazole derivative and an aldehyde in the presence of a base.
Introduction of the Phenylamino Group: The phenylamino group is introduced via a nucleophilic substitution reaction with aniline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under catalytic hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylidene and nitrobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of methoxybenzaldehyde and phenylamino oxide derivatives.
Reduction: Formation of amino derivatives from the nitro group.
Substitution: Formation of various substituted thiazole derivatives.
科学研究应用
(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, apoptosis, and signal transduction pathways.
相似化合物的比较
Similar Compounds
- **(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one shares structural similarities with other thiazole derivatives, such as:
- **(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(methylamino)-1,3-thiazol-4(5H)-one
- **(5E)-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-(ethylamino)-1,3-thiazol-4(5H)-one
Uniqueness
- The unique combination of functional groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
(5E)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-31-21-13-16(11-12-20(21)32-15-17-7-5-6-10-19(17)27(29)30)14-22-23(28)26-24(33-22)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,25,26,28)/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXPNDFYWUSGCP-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B6007023.png)

![4-amino-N'-[(2-methyl-1H-indol-3-yl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B6007037.png)
![2-methyl-4-[4-methyl-3-(1-pyrrolidinylsulfonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B6007041.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B6007047.png)
![1-(cyclopropylmethyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6007054.png)

![1'-(cyclopropylcarbonyl)-N-[2-(2-thienyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6007070.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B6007078.png)
![2-(4-fluorophenyl)-4-[(2-methyl-1H-indol-3-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B6007083.png)
![N-{2-[(2-isopropylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6007085.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6007089.png)
![2-allyl-6-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6007119.png)
